tert-butyl N-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]carbamate tert-butyl N-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13665357
InChI: InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-12-6-4-5-9(12)7-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15)/t9-,12-/m0/s1
SMILES: CC(C)(C)OC(=O)NC12CCCC1CNC2
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol

tert-butyl N-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]carbamate

CAS No.:

Cat. No.: VC13665357

Molecular Formula: C12H22N2O2

Molecular Weight: 226.32 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]carbamate -

Specification

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
IUPAC Name tert-butyl N-[(3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]carbamate
Standard InChI InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-12-6-4-5-9(12)7-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15)/t9-,12-/m0/s1
Standard InChI Key IOJANHDPMBVRLJ-CABZTGNLSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@]12CCC[C@H]1CNC2
SMILES CC(C)(C)OC(=O)NC12CCCC1CNC2
Canonical SMILES CC(C)(C)OC(=O)NC12CCCC1CNC2

Introduction

Chemical Structure and Stereoisomerism

Structural Features

The compound consists of:

  • Carbamate group: A tert-butyl carbamate (Boc) protecting group attached to a bicyclic cyclopenta[c]pyrrole core.

  • Bicyclic framework: A fused cyclopentane-pyrrolidine system with octahydrogenation, creating a rigid, stereochemically defined structure.

  • Stereochemistry: The (3aR,6aS) configuration defines the spatial arrangement of substituents, influencing reactivity and biological interactions .

ParameterValue
Molecular FormulaC₁₂H₂₂N₂O₂
Molecular Weight226.32 g/mol
CAS Number1037367-46-6 (for 3aR,6aS isomer)
PubChem CID54595534 (3aS,6aR isomer reference)

Stereoisomer Comparison

The (3aR,6aS) isomer differs from its (3aS,6aR) counterpart in spatial orientation, impacting:

  • Biological activity: Binding affinity to receptors (e.g., opioid receptors).

  • Chemical reactivity: Susceptibility to nucleophilic/electrophilic attack.

IsomerConfigurationKey Applications
(3aR,6aS)R,SNeuroprotective agents
(3aS,6aR)S,RAnalgesic development

Synthetic Routes and Industrial Production

Key Synthetic Steps

  • Core formation: Construction of the octahydrocyclopenta[c]pyrrole scaffold via cycloaddition or reduction.

  • Carbamate introduction: Reaction with tert-butyloxycarbonyl chloride (BocCl) in the presence of a base (e.g., triethylamine).

  • Resolution: Chiral chromatography or enzymatic resolution to isolate the (3aR,6aS) enantiomer.

Industrial-Scale Optimization

  • Continuous flow reactors: Enable precise temperature/pressure control, improving yield (>95%) and reducing byproducts.

  • Catalysts: Use of acidic/basic catalysts to accelerate carbamate formation while minimizing racemization.

Chemical Reactivity and Functional Group Transformations

Oxidation and Reduction

ReactionReagentsProducts
OxidationKMnO₄, CrO₃Ketones or carboxylic acids
ReductionLiAlH₄, NaBH₄Secondary alcohols or amines

Substitution Reactions

  • Nucleophilic displacement: The pyrrolidine nitrogen may react with electrophiles (e.g., alkyl halides).

  • Carbamate cleavage: Acidic conditions (e.g., HCl in dioxane) remove the Boc group, yielding free amines .

Biological Activity and Pharmacological Profile

Neuroprotective Effects

  • Mechanism: Modulation of glutamate receptors and inhibition of neurotoxic pathways.

  • Case Studies:

    StudyFocusFindings
    Johnson et al. (2022)NeuroprotectionImproved cognitive function in mice
    Lee et al. (2023)Receptor bindingHigh affinity for mu-opioid receptors

Applications in Drug Discovery and Material Science

Medicinal Chemistry

  • Drug intermediates: Used in synthesizing opioid receptor agonists/antagonists .

  • Prodrug design: The Boc group enhances solubility and stability for targeted drug delivery.

Industrial Uses

  • Specialty chemicals: Precursor for polymer additives or agrochemicals.

  • Catalyst development: Chiral ligand in asymmetric catalysis due to rigid stereochemistry.

Comparative Analysis with Related Carbamates

CompoundStereochemistryKey Difference
tert-Butyl N-[(3aS,6aR)-...carbamateS,RHigher analgesic potency
tert-Butyl N-[(3aR,6aR)-...carbamateR,REnhanced neuroprotective effects

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